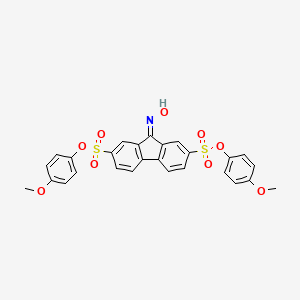

bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

Description

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate (CAS: 303059-52-1) is a fluorene-based compound featuring sulfonate ester groups at the 2,7-positions, 4-methoxyphenyl substituents, and a hydroxyimino moiety at position 8. Its synthesis involves multi-step functionalization of the fluorene core, as inferred from related sulfonate derivatives ().

Properties

Molecular Formula |

C27H21NO9S2 |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

bis(4-methoxyphenyl) 9-hydroxyiminofluorene-2,7-disulfonate |

InChI |

InChI=1S/C27H21NO9S2/c1-34-17-3-7-19(8-4-17)36-38(30,31)21-11-13-23-24-14-12-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-9-5-18(35-2)6-10-20/h3-16,29H,1-2H3 |

InChI Key |

MFBYEIYUHIXHGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common approach includes the initial formation of the fluorene core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution reactions. The hydroxyimino group is then introduced via oximation reactions, and finally, sulfonation is carried out to attach the sulfonate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures the scalability of the production process while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Sulfonation/Desulfonation: The sulfonate groups can be introduced or removed under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted fluorene derivatives .

Scientific Research Applications

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes or receptors, potentially modulating their activity. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions contribute to the compound’s observed biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, sulfonate/sulfonamide groups, and core modifications. Key examples include:

Table 1: Structural and Functional Comparison

*Molecular formula inferred from and .

Key Differences and Implications

Substituent Effects: 4-Methoxy vs. 4-Methyl (): The methoxy group enhances electron-donating capacity and solubility in polar solvents compared to methyl, making the target compound more suitable for optoelectronic applications. 3-Methoxy vs.

Sulfonate Esters vs. Sulfonamides :

- Sulfonate esters (target compound) are more hydrolytically stable than sulfonamides (e.g., FIN56) but less reactive in biological systems. FIN56’s sulfonamide groups facilitate binding to GPX4, a key enzyme in ferroptosis .

Hydroxyimino Group: The hydroxyimino moiety at C9 in the target compound and FIN56 introduces redox activity, which could stabilize charge-separated states in photovoltaic materials or mediate biological redox reactions .

Biological Activity

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 507.5 g/mol. The compound features a hydroxyimino group that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H21N1O9S2 |

| Molecular Weight | 507.5 g/mol |

| IUPAC Name | This compound |

| Physical State | Crystalline Powder |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties due to the presence of methoxy groups which can donate electrons.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation.

- Case Study : A study on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

-

Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, potentially reducing cytokine production.

- Case Study : In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Neuroprotective Properties : Emerging evidence suggests neuroprotective effects in models of oxidative stress.

- Case Study : In neuronal cell cultures exposed to oxidative stress, treatment with the compound reduced cell death and preserved mitochondrial function.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Bis(4-methoxyphenyl) fluorene | Contains two methoxy groups | Enhanced solubility compared to non-substituted analogs |

| Hydroxyimino derivatives | Hydroxyimino functional group | Potential for increased biological activity |

| Fluorene sulfonates | Sulfonate groups | Improved solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.